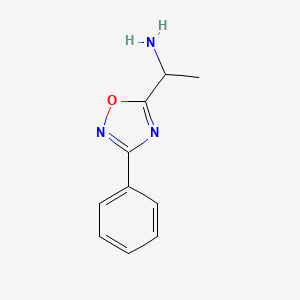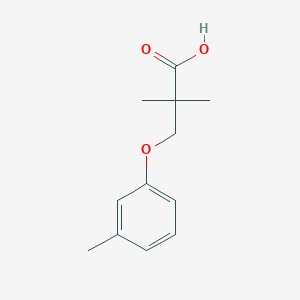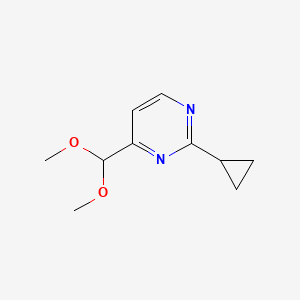
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is C10H14N2O2 . The InChI code is InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 . The Canonical SMILES is COC(C1=NC(=NC=C1)C2CC2)OC .
Physical And Chemical Properties Analysis
The molecular weight of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is 194.23 g/mol . It has a XLogP3-AA value of 0.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 44.2 Ų , which can influence its permeability across biological membranes.
Aplicaciones Científicas De Investigación
Antiviral Activity
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, specifically the variant 5-(dimethoxymethyl)-2'-deoxyuridine, has shown significant antiviral activity against orthopoxvirus infections. This derivative, when modified at the 5-position of the pyrimidine nucleosides, demonstrated efficacy in human foreskin fibroblast cells against viruses like vaccinia and cowpox. Notably, its antiviral property was not due to decomposition to 5-formyl-2'-deoxyuridine, which lacked anti-orthopoxvirus activity in the assays. This indicates a distinct antiviral mechanism exclusive to this modified pyrimidine nucleoside (Fan et al., 2006).
DNA Repair and Photolyase Activity
Cyclobutane pyrimidine dimers, a form of DNA damage induced by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light to break the cyclobutane ring of the dimer, restoring the DNA. The mechanism involves energy transfer within the enzyme, indicating a potential research avenue for compounds like 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine in studying or enhancing this repair process (Sancar, 1994).
Chemical Synthesis and Transformations
This compound has been used in chemical reactions, like the Michael addition, to synthesize various pyrimidine derivatives. For example, the Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates, under varying temperatures, leads to pyrido[2,3-d]pyrimidines, demonstrating the compound's utility in complex organic synthesis (Berzosa et al., 2010).
Herbicidal Activity
Compounds with a similar structure, having an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, exhibit valuable herbicidal properties. This suggests potential agricultural applications for derivatives of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, particularly in crops like cotton and sunflower (Krämer, 1997).
Involvement in Cyclopalladation Reactions
Mononuclear cyclopalladated derivatives of similar compounds have been synthesized, indicating a potential role in the formation of metal-organic frameworks or catalysts. Such reactions are significant in the field of organometallic chemistry, offering insights into new materials and catalytic processes (Ghedini & Pucci, 1990).
Nonlinear Optical Properties
Derivatives of pyrimidine, including those related to 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, have been studied for their nonlinear optical (NLO) properties. This research is relevant to the development of materials for optoelectronic applications, suggesting the compound's potential in advanced technology sectors (Hussain et al., 2020).
Safety And Hazards
The safety information available indicates that “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOPTJKEYXLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590275 | |
| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
CAS RN |
914348-07-5 | |
| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



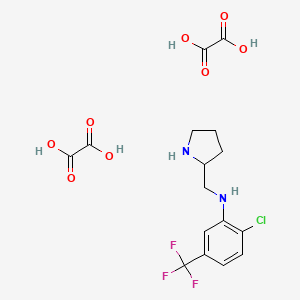
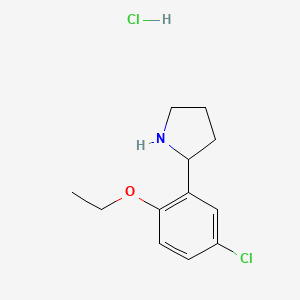
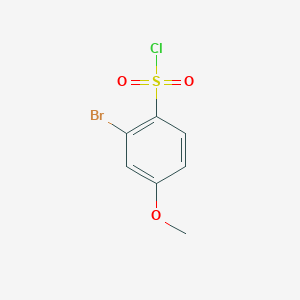

![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
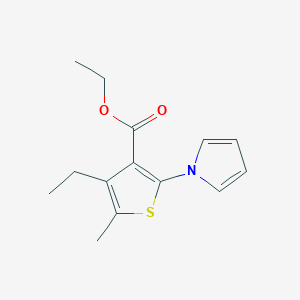
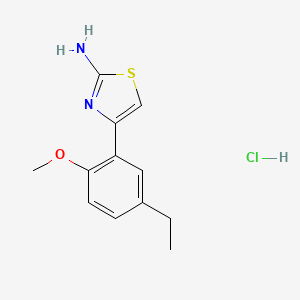
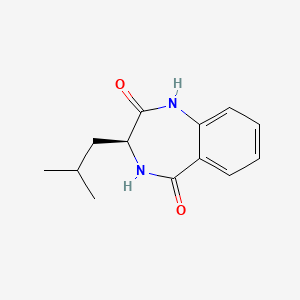
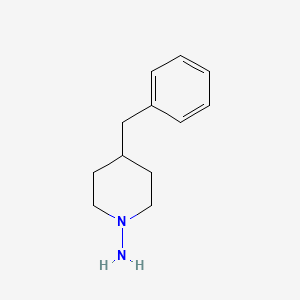
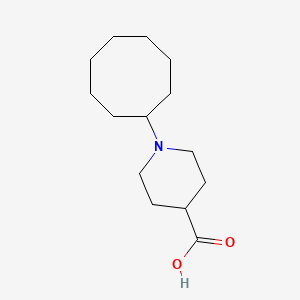
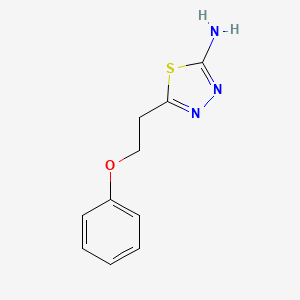
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
